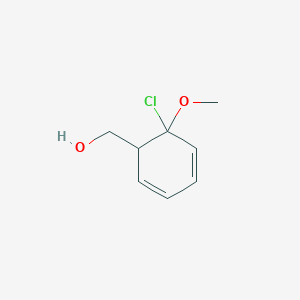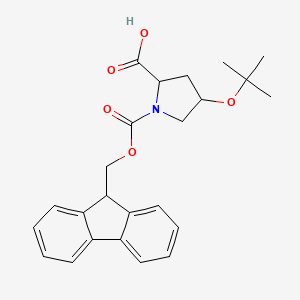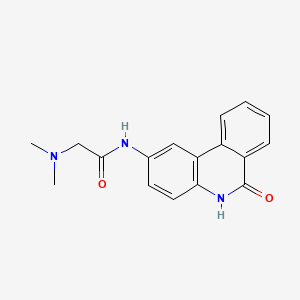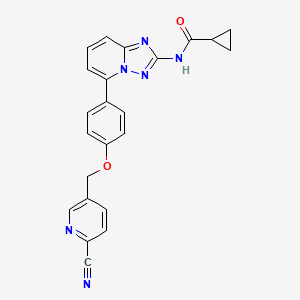
GLPG0634 analog
Overview
Description
Mechanism of Action
Target of Action
The compound, also known as GLPG0634 analog, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a type of protein that plays a crucial role in the signaling pathways for cytokines involved in inflammatory responses .
Mode of Action
This compound acts by selectively inhibiting JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . The selective inhibition of JAK1 differs from the inhibition of other JAKs such as JAK2 or JAK3 .
Biochemical Pathways
The JAK–signal transducer and activator of transcription pathway is a key biochemical pathway affected by this compound . By inhibiting JAK1, the compound modulates the signaling of a subset of proinflammatory cytokines. This modulation can lead to a reduction in inflammation, which is beneficial in conditions such as rheumatoid arthritis .
Pharmacokinetics
This compound is well absorbed upon oral administration . It is metabolized to form its primary active metabolite, which has a similar JAK1 selectivity profile but reduced activity . The primary metabolite has increased systemic exposure compared to the parent compound, and its long half-life supports the activity of this compound .
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of proinflammatory cytokine signaling . This can result in a reduction of inflammation, which is beneficial in conditions such as rheumatoid arthritis . In clinical studies, this compound has shown efficacy in reducing symptoms of rheumatoid arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the patient’s diet and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
The GLPG0634 analog plays a crucial role in biochemical reactions, particularly in the JAK-STAT signaling pathway . It interacts with enzymes such as JAK1, JAK2, and JAK3, inhibiting their activity . The nature of these interactions is inhibitory, with the compound binding to these enzymes and reducing their activity .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, particularly enzymes in the JAK family . It acts as an inhibitor, binding to these enzymes and preventing them from catalyzing their respective reactions . This leads to changes in gene expression and cellular function .
Metabolic Pathways
The this compound is involved in the JAK-STAT signaling pathway . It interacts with enzymes in this pathway, including JAK1, JAK2, and JAK3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLPG0634 analog involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GLPG0634 analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
GLPG0634 analog has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying JAK1 inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and immune cell function.
Medicine: Explored as a therapeutic agent for treating inflammatory and autoimmune diseases, particularly rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor with broader activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: Inhibits JAK1 and JAK2, approved for the treatment of rheumatoid arthritis.
Uniqueness
GLPG0634 analog is unique due to its high selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes it a promising candidate for the treatment of inflammatory and autoimmune diseases with a potentially better safety profile .
Properties
IUPAC Name |
N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXABVVSCDZCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
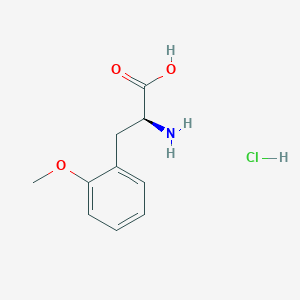


![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)
![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)
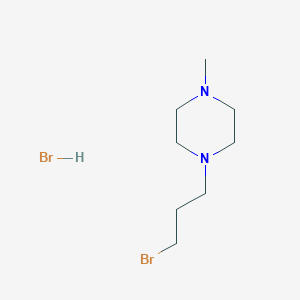
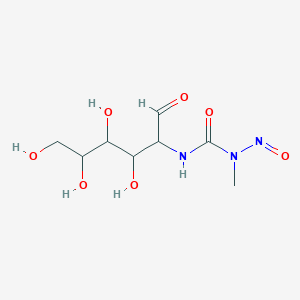
![3-(3-Hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B7979548.png)
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B7979557.png)
